[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
CAS No.: 1158472-22-0
Cat. No.: VC11674436
Molecular Formula: C11H16ClN3S
Molecular Weight: 257.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158472-22-0 |
|---|---|
| Molecular Formula | C11H16ClN3S |
| Molecular Weight | 257.78 g/mol |
| IUPAC Name | 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H |
| Standard InChI Key | VXMSJSSSTRKNQE-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNCCCN2C=CN=C2.Cl |
| Canonical SMILES | C1=CSC(=C1)CNCCCN2C=CN=C2.Cl |
Introduction
[Introduction to 3-(1H-Imidazol-1-yl)propylamine Hydrochloride](pplx://action/followup)
3-(1H-Imidazol-1-yl)propylamine hydrochloride is a synthetic organic compound that combines an imidazole ring with a thiophene moiety. This unique structural combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C11H16ClN3S, with a molecular weight of 257.78 g/mol .
Biological Activities and Applications
The biological activity of 3-(1H-Imidazol-1-yl)propylamine hydrochloride is attributed to its interactions with enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, leading to diverse biological effects, including potential antimicrobial and anticancer properties.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Coordination with metal ions, π-π interactions | Treatment of infections |
| Anticancer | Modulation of enzyme activity, interaction with receptors | Cancer therapy |
| Enzyme Inhibition | Binding to active sites of enzymes | Drug development |
Research Findings and Future Directions
Recent studies have highlighted the potential of imidazole derivatives in medicinal chemistry. For instance, compounds structurally similar to 3-(1H-Imidazol-1-yl)propylamine hydrochloride have shown promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propylamine hydrochloride is distinct from other compounds due to its unique combination of an imidazole and a thiophene ring. This combination imparts specific electronic and steric properties, influencing its reactivity and biological interactions. For example, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine has a similar structure but with a methyl group on the thiophene ring, altering its molecular weight and potential biological activities .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propylamine hydrochloride | C11H16ClN3S | 257.78 | Imidazole and thiophene rings |
| (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine | C12H17N3S | 235.35 | Methylated thiophene ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume